molecular formula C17H16N2O3S B2768427 11-oxo-N-phenyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 898419-74-4

11-oxo-N-phenyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Número de catálogo: B2768427
Número CAS: 898419-74-4
Peso molecular: 328.39
Clave InChI: IUKHYIOJTINHIZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

11-oxo-N-phenyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide (CAS: 2034397-76-5, Product ID: BJ10259) is a tricyclic sulfonamide derivative featuring a complex fused-ring system. Its structure includes a 1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene core with an 11-oxo group and a sulfonamide moiety substituted at the N-phenyl position. The molecule also incorporates heterocyclic substituents—a furan-2-yl and thiophen-3-yl group—attached to a hydroxyethyl side chain . Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP-3 for graphical representation .

Propiedades

IUPAC Name

11-oxo-N-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-16-7-6-12-10-15(11-13-8-9-19(16)17(12)13)23(21,22)18-14-4-2-1-3-5-14/h1-5,10-11,18H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKHYIOJTINHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51089864
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 11-oxo-N-phenyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multi-step reactions starting from readily available starting materials. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of quinoline derivatives with sulfonamide groups under acidic or basic conditions can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

11-oxo-N-phenyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while substitution reactions can introduce various functional groups into the quinoline ring .

Mecanismo De Acción

The mechanism of action of 11-oxo-N-phenyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation and may vary depending on the specific application .

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Structural Analogues and Derivatives

Key structural analogues include sulfonamide derivatives and tricyclic systems with variations in substituents or core modifications. Below is a comparative analysis based on available

Compound Name (Product ID/CAS) Molecular Formula Molecular Weight Key Substituents/Modifications Structural Features Purity
11-oxo-N-phenyl-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide (BJ10259) C₂₁H₂₀N₂O₅S₂ 444.5239 N-phenyl, furan-2-yl, thiophen-3-yl, hydroxyethyl Tricyclic core, sulfonamide, heteroaromatic side chain N/A
1-(4-Methoxybenzenesulfonyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)piperidine-4-carboxamide (BJ10254) C₂₀H₂₅N₃O₅S 419.4946 4-Methoxybenzenesulfonyl, benzoxazolyl, piperidine Non-tricyclic, carboxamide, methoxy-substituted aryl N/A
2-Ethyl-3-oxo-2-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(11),4(12),5,7,9-pentaene-9-sulfonyl chloride C₇H₉ClN₂O₂S 220.68 Ethyl, sulfonyl chloride Simplified tricyclic core, reactive sulfonyl chloride 95%

Key Differences and Implications

Core Structure :

  • The target compound (BJ10259) and the sulfonyl chloride derivative share a tricyclic framework, but BJ10254 lacks this motif, instead incorporating a piperidine-carboxamide system. Tricyclic systems like BJ10259 may exhibit enhanced rigidity and binding affinity compared to flexible piperidine-based structures.

The sulfonyl chloride in is highly reactive, enabling facile derivatization but limiting stability.

Molecular Weight and Solubility: BJ10259 (444.52 g/mol) has a higher molecular weight than BJ10254 (419.49 g/mol) and the sulfonyl chloride (220.68 g/mol), likely influencing solubility and bioavailability. The presence of polar sulfonamide and heterocycles in BJ10259 may improve aqueous solubility compared to the non-polar methoxy group in BJ10254.

Reactivity and Stability :

  • The sulfonyl chloride is prone to hydrolysis, whereas BJ10259’s sulfonamide group confers stability. BJ10254’s carboxamide linkage may offer resistance to enzymatic degradation compared to ester or chloride groups.

Methodological Considerations

Structural elucidation of these compounds relies on crystallographic software (SHELX for refinement, ORTEP-3 for visualization), ensuring accurate determination of bond angles, torsions, and stereochemistry . Purity data (e.g., 95% for the sulfonyl chloride ) highlight the importance of analytical validation in synthetic workflows.

Actividad Biológica

The compound 11-oxo-N-phenyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide , with the CAS number 898419-74-4 , is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and implications for therapeutic applications.

  • Molecular Formula : C17H16N2O3S
  • Molecular Weight : 328.3855 g/mol
  • SMILES Notation : O=C1CCc2c3N1CCc3cc(c2)S(=O)(=O)Nc1ccccc1

These properties indicate that the compound belongs to a class of azatricyclo compounds, which are characterized by their unique structural configurations that may influence their biological interactions.

The primary mechanism through which This compound exerts its biological effects is believed to involve the inhibition of carbonic anhydrases (CAs), specifically tumor-associated isoforms like hCA IX and hCA XII. These enzymes play critical roles in regulating pH and CO2 levels in tissues, which are crucial for tumor growth and metastasis.

Inhibitory Activity Against Carbonic Anhydrases

A study conducted on various sulfonamide derivatives demonstrated that compounds structurally similar to This compound showed significant inhibitory activity against hCA IX and hCA XII. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, suggesting potent inhibition compared to standard inhibitors like acetazolamide (AZM) .

CompoundhCA IX Inhibition (nM)hCA XII Inhibition (nM)
16a51.699.6
16b75.285.4
16e60.090.0

Cytotoxicity Studies

Cytotoxicity assays using cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer) revealed that This compound significantly reduced cell viability under hypoxic conditions, which are commonly found in tumor microenvironments . The results from these studies highlighted the compound's potential as an anti-cancer agent.

Summary of Cytotoxicity Results

Cell LineConcentration (μM)% Viability Reduction
MDA-MB-23140020%
HT-2940025%

Case Studies and Research Findings

Several case studies have explored the biological activity of sulfonamide derivatives similar to This compound :

  • Inhibition of Tumor Growth : A study demonstrated that compounds with structural similarities inhibited the growth of tumors in vivo by targeting CA IX expression levels in hypoxic conditions.
  • Mechanistic Insights : Molecular docking studies indicated that the compound binds effectively to the active sites of CA IX and CA XII, stabilizing the enzyme-substrate complex and preventing enzymatic activity.
  • Potential for Drug Development : The promising results from cytotoxicity and enzyme inhibition studies suggest that this compound could serve as a lead candidate for developing novel anti-cancer therapies targeting carbonic anhydrases.

Q & A

Q. Q1: What are the critical steps in synthesizing 11-oxo-N-phenyl-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide, and how can yield be optimized?

Methodological Answer: Synthesis involves multi-step organic reactions, including cyclization, sulfonamide coupling, and functional group protection/deprotection. Key steps include:

  • Cyclization of the azatricyclo core using catalytic acid/base conditions to stabilize intermediates .
  • Sulfonamide coupling via nucleophilic substitution, requiring anhydrous conditions and controlled stoichiometry of reactants .
  • Yield optimization through high-throughput screening of catalysts (e.g., Pd-based catalysts for coupling reactions) and solvent selection (polar aprotic solvents like DMF enhance reactivity) .
    Advanced Note: Reaction monitoring via HPLC or in-situ FTIR can identify side products and adjust conditions dynamically .

Q. Q2: How is the molecular structure of this compound characterized, and what techniques resolve stereochemical ambiguities?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms the azatricyclo framework. NOESY experiments resolve spatial proximity of protons in the crowded tricyclic core .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 445.5 matches theoretical value) and fragmentation patterns .
  • X-ray Crystallography : Provides absolute configuration of chiral centers, critical for understanding bioactivity .

Advanced Research Questions

Q. Q3: How do structural modifications (e.g., substituent variations) affect the compound’s biological activity, and what computational tools predict these effects?

Methodological Answer:

  • SAR Studies : Replace the phenyl group with electron-withdrawing/donating substituents (e.g., -NO₂, -OCH₃) and test enzyme inhibition (e.g., kinase assays). Evidence suggests the sulfonamide group enhances target binding via H-bonding .
  • Computational Modeling : Molecular docking (AutoDock, Schrödinger) predicts binding affinity to targets like kinases. MD simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes .
    Data Contradiction Note : Discrepancies between in-silico predictions and in-vitro results may arise from solvent effects or protein flexibility—cross-validate with free-energy perturbation (FEP) calculations .

Q. Q4: What strategies reconcile conflicting data in stability studies (e.g., pH-dependent degradation vs. bioactivity retention)?

Methodological Answer:

  • Degradation Kinetics : Perform accelerated stability testing (40°C/75% RH) with HPLC monitoring. Conflicting pH stability data (e.g., instability at pH < 3 but retained activity in acidic organelles) may relate to microenvironmental buffering in cells .
  • Protective Formulations : Encapsulation in liposomes or cyclodextrins improves stability without altering bioactivity. Compare degradation profiles using Arrhenius equation extrapolation .

Q. Q5: How is the compound’s mechanism of action validated against proposed enzyme targets?

Methodological Answer:

  • Enzyme Assays : Use recombinant enzymes (e.g., carbonic anhydrase) to measure inhibition constants (Kᵢ). For example, competitive inhibition kinetics (Lineweaver-Burk plots) confirm sulfonamide binding to Zn²⁺ in active sites .
  • Cellular Target Engagement : CRISPR knockouts or siRNA silencing of suspected targets (e.g., kinases) followed by cytotoxicity assays validate specificity .

Q. Q6: What analytical methods resolve batch-to-batch variability in purity, and how are impurities profiled?

Methodological Answer:

  • Impurity Profiling : LC-MS/MS identifies byproducts (e.g., desulfonated derivatives). Use orthogonal methods:
    • HPLC-UV for quantitation (≥95% purity threshold).
    • ICP-MS detects metal catalyst residues (e.g., Pd < 10 ppm) .
  • Statistical Control : Multivariate analysis (PCA) correlates synthesis parameters (e.g., temperature, catalyst loading) with impurity levels to optimize reproducibility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.